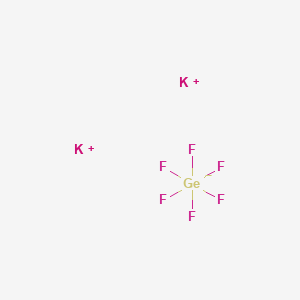

Potassium hexafluorogermanate, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium hexafluorogermanate, 98%, is a salt of potassium and germanium that is commonly used in laboratory experiments and scientific research. It is a white, crystalline solid that is soluble in water and is used in a variety of applications due to its unique properties. Potassium hexafluorogermanate, 98%, has a wide range of applications in scientific research and laboratory experiments due to its unique properties. It is used as a reagent in synthesis, as a catalyst in chemical reactions, as a stabilizing agent in biochemical experiments, and in a variety of other applications.

Scientific Research Applications

- Potassium hexafluorogermanate doped with Mn4+ ions has been studied for its luminescent properties. Researchers have developed a novel reductive DL-mandelic acid loading approach to enhance its moisture stability without affecting its characteristic luminescence . This property makes it valuable for applications in phosphors, scintillators, and optoelectronic devices.

- Researchers have synthesized highly crystalline K2GeF6 micropowders using co-precipitation methods. These micropowders serve as precursors for growing single crystals. Single crystals of K2GeF6 are valuable for fundamental studies in crystallography and as substrates for epitaxial thin films .

Luminescent Materials and Phosphors

Crystal Growth and Single Crystals

Mechanism of Action

. The primary targets of this compound are not well documented in the literature.

Result of Action

One study reported that after loading dl-mandelic acid, the characteristic luminescence properties of the treated mn4+ doped potassium hexafluorogermanate remained unchanged, while the moisture-resistance property was significantly enhanced .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Potassium hexafluorogermanate, it’s reported that the moisture-resistance property of the compound was significantly enhanced when treated with dl-mandelic acid . This suggests that the compound’s action can be influenced by environmental conditions such as humidity.

properties

IUPAC Name |

dipotassium;hexafluorogermanium(2-) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Ge.2K/c1-7(2,3,4,5)6;;/q-2;2*+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZXLFOVGFCJPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ge-2](F)(F)(F)(F)F.[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6GeK2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746060 |

Source

|

| Record name | Dipotassium hexafluorogermanate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexafluorogermanate | |

CAS RN |

7783-73-5 |

Source

|

| Record name | Dipotassium hexafluorogermanate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)

![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)

![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)